
L-Tryptophan-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophan-15N, also known as Tryptophan-15N or Tryptophane-15N, is an essential amino acid. It serves as a precursor for several important molecules, including serotonin, melatonin, and vitamin B3 (niacin). The “15N” indicates that it contains a stable isotope of nitrogen (15N) instead of the more common nitrogen isotope (14N) .
Méthodes De Préparation
Synthetic Routes:: L-Tryptophan-15N can be synthesized using various methods. One common approach involves the incorporation of 15N-labeled precursors during microbial fermentation. For instance, bacteria or yeast can be cultured in a medium containing 15N-labeled ammonium salts or other nitrogen sources. These organisms then incorporate the labeled nitrogen into L-Tryptophan during their growth .
Industrial Production:: Industrial-scale production of this compound typically relies on fermentation processes. The use of genetically modified microorganisms allows efficient incorporation of the stable isotope. After fermentation, purification steps yield high-purity this compound suitable for research and other applications .
Analyse Des Réactions Chimiques
Reactions:: L-Tryptophan-15N participates in various chemical reactions, including:
Oxidation: It can undergo oxidative transformations, leading to the formation of various oxidation products.
Reduction: Reduction reactions yield derivatives with modified functional groups.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (using H2 and a metal catalyst) are employed.
Substitution: Various reagents, such as halogens (e.g., chlorine or bromine), can lead to substitution reactions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation may yield indole derivatives.
- Reduction can lead to tryptophan derivatives with modified amino groups.
- Substitution reactions may result in halogenated tryptophan derivatives.
Applications De Recherche Scientifique
L-Tryptophan-15N finds applications in:
Protein Structure Studies: Researchers use it as a probe in nuclear magnetic resonance (NMR) spectroscopy to study protein structures.
Metabolic Pathway Investigations: By tracking the fate of labeled tryptophan, scientists gain insights into metabolic pathways.
Neurotransmitter Research: Its role in serotonin and melatonin synthesis makes it relevant for neurobiology studies.
Mécanisme D'action
The precise mechanism by which L-Tryptophan-15N exerts its effects involves:
Serotonin Synthesis: It serves as a precursor for serotonin, a neurotransmitter involved in mood regulation, sleep, and appetite.
Melatonin Production: L-Tryptophan contributes to melatonin synthesis, influencing circadian rhythms and sleep-wake cycles.
Comparaison Avec Des Composés Similaires
L-Tryptophan-15N stands out due to its isotopic labeling. Similar compounds include regular L-Tryptophan (without 15N) and other aromatic amino acids like phenylalanine and tyrosine.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
205.22 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1 |
Clé InChI |
QIVBCDIJIAJPQS-ZNXOOWLZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)[15NH2] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
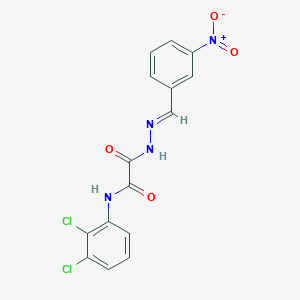
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
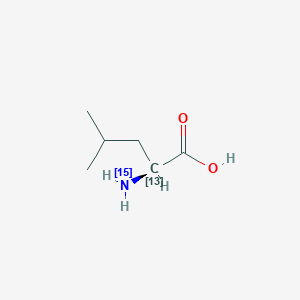

![[3-[3-[2,2-bis[[3-[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxy-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12056747.png)
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
![2-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,1-dimethylundecyloxy)carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B12056777.png)
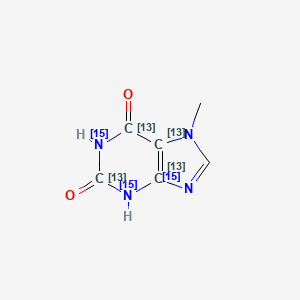
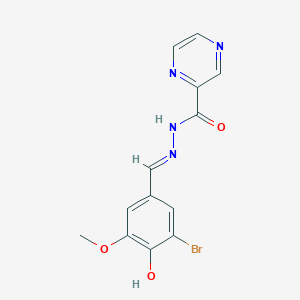
![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
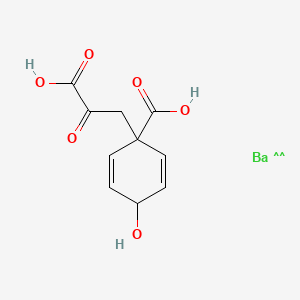

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
